molecular formula C9H14O2 B13835369 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde

1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde

Cat. No.: B13835369
M. Wt: 154.21 g/mol
InChI Key: YTHRVEHTCHDWGW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring, a hydroxyethyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with ethylene oxide in the presence of a catalyst to introduce the hydroxyethyl group. This is followed by the oxidation of the resulting alcohol to form the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to achieve consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-hydroxyethyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-2,8,10H,3-7H2

InChI Key

YTHRVEHTCHDWGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(CCO)C=O

Origin of Product

United States

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